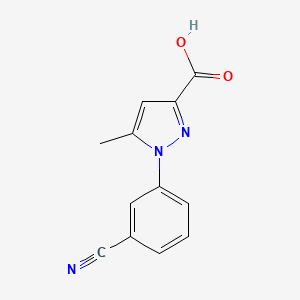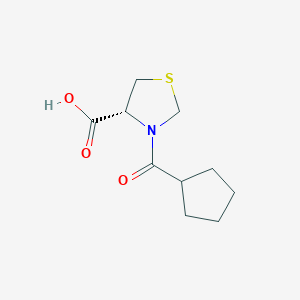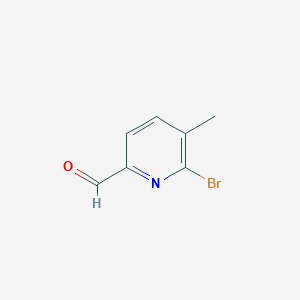
Sodium 1-cyano-3,3-difluoroprop-1-EN-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate: is a chemical compound with the molecular formula C4H2F2NNaO and a molecular weight of 141.05 g/mol . It is known for its unique structure, which includes a cyano group and two fluorine atoms attached to a propene backbone. This compound is used as a building block in various chemical syntheses and has applications in research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a cyano compound with a difluorinated alkene in the presence of a sodium base . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, amines, and alcohols.
Addition Reactions: Reagents such as hydrogen halides, water, and alcohols are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of cyano and fluorine-substituted derivatives, while addition reactions can produce saturated compounds .
Aplicaciones Científicas De Investigación
Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic or electrophilic reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological applications .
Comparación Con Compuestos Similares
- Sodium 1-cyano-3-fluoroprop-1-en-2-olate
- Sodium 1-cyano-3,3-dichloroprop-1-en-2-olate
- Sodium 1-cyano-3,3-dibromoprop-1-en-2-olate
Comparison: Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability compared to its chloro and bromo analogs.
Propiedades
Número CAS |
1286711-48-5 |
|---|---|
Fórmula molecular |
C4H2F2NNaO |
Peso molecular |
141.05 g/mol |
Nombre IUPAC |
sodium;(E)-1-cyano-3,3-difluoroprop-1-en-2-olate |
InChI |
InChI=1S/C4H3F2NO.Na/c5-4(6)3(8)1-2-7;/h1,4,8H;/q;+1/p-1/b3-1+; |
Clave InChI |
VOQGSDKLHOVIAX-KSMVGCCESA-M |
SMILES |
C(=C(C(F)F)[O-])C#N.[Na+] |
SMILES isomérico |
C(=C(\C(F)F)/[O-])\C#N.[Na+] |
SMILES canónico |
C(=C(C(F)F)[O-])C#N.[Na+] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(5-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B3377262.png)



![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid](/img/structure/B3377273.png)
![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B3377301.png)






